molecular formula C7H4BrClN2 B567920 5-Amino-2-bromo-4-chlorobenzonitrile CAS No. 1215206-56-6

5-Amino-2-bromo-4-chlorobenzonitrile

Cat. No.: B567920
CAS No.: 1215206-56-6
M. Wt: 231.477
InChI Key: PFNQBUNIWRQPRB-UHFFFAOYSA-N
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Description

5-Amino-2-bromo-4-chlorobenzonitrile is an organic compound with the molecular formula C₇H₄BrClN₂ It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-bromo-4-chlorobenzonitrile typically involves the following steps:

    Nitration: The starting material, 2-bromo-4-chlorobenzonitrile, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Controlled Nitration: Ensuring precise control over temperature and reaction time to avoid over-nitration.

    Efficient Reduction: Using catalytic hydrogenation or other efficient reduction methods to convert the nitro group to an amino group.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-bromo-4-chlorobenzonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group, and the bromo and chloro groups can be reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromo or chloro groups with other nucleophiles.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can introduce additional substituents on the benzene ring.

Major Products Formed

    Substitution Products: Depending on the reagents used, various substituted derivatives of this compound can be formed.

    Oxidation Products: Oxidation of the amino group can yield 5-nitro-2-bromo-4-chlorobenzonitrile.

Scientific Research Applications

5-Amino-2-bromo-4-chlorobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-bromo-4-chlorobenzonitrile depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of amino, bromo, and chloro groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chlorobenzonitrile: Similar structure but lacks the bromo substituent.

    4-Amino-2-chlorobenzonitrile: Similar structure but with different positioning of the amino and chloro groups.

    2-Amino-5-chlorobenzonitrile: Similar structure but with different positioning of the amino and chloro groups.

Uniqueness

5-Amino-2-bromo-4-chlorobenzonitrile is unique due to the presence of all three substituents (amino, bromo, and chloro) on the benzene ring. This unique combination of substituents imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-amino-2-bromo-4-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNQBUNIWRQPRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681485
Record name 5-Amino-2-bromo-4-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-56-6
Record name 5-Amino-2-bromo-4-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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